4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a hydrazono group, and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This amide is then reacted with hydrazine to form the hydrazono intermediate. Finally, the hydrazono intermediate is reacted with 4-nitrobenzoyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorobenzoyl)oxy]-2-[(E)-({[(2-iodobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
- 4-[(E)-({[(2-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H16Cl2N4O6 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
[4-chloro-2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H16Cl2N4O6/c24-17-5-1-14(2-6-17)22(31)26-13-21(30)28-27-12-16-11-18(25)7-10-20(16)35-23(32)15-3-8-19(9-4-15)29(33)34/h1-12H,13H2,(H,26,31)(H,28,30)/b27-12+ |
InChI Key |
YQPKAJTXHVXQQW-KKMKTNMSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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